molecular formula C19H16N4O4 B2774057 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862809-17-4

3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2774057
CAS No.: 862809-17-4
M. Wt: 364.361
InChI Key: XZLZQFKOBOMEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule based on the 1,3,4-oxadiazole scaffold, a heterocyclic ring system known for its metabolic stability and diverse pharmacological applications . This compound features a tetrahydronaphthalene group and a 3-nitrobenzamide moiety, a structure related to a class of N-(1,3,4-oxadiazol-2-yl)benzamide analogs that have been identified as potent bacteriostatic agents against resistant Gram-positive bacterial pathogens . Such halogenated and substituted benzamide oxadiazoles demonstrate remarkable activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant bacteria, with some analogs showing a low propensity for resistance development . The mechanism of action for this chemical series is complex and can be multi-targeting. Research on close analogs indicates potential mechanisms including the disruption of menaquinone biosynthesis, depolarization of bacterial membranes, and induction of iron starvation in bacteria . Furthermore, the 1,3,4-oxadiazole core is a privileged structure in medicinal chemistry, with well-documented scientific research applications in developing anticancer agents . Derivatives have been studied for their ability to inhibit tyrosine kinases, such as those in the EGFR family, which are crucial targets in cancer proliferation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c24-17(14-6-3-7-16(11-14)23(25)26)20-19-22-21-18(27-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLZQFKOBOMEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzamide precursor using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Tetrahydronaphthalenyl Group: This step involves the coupling of the tetrahydronaphthalenyl moiety to the oxadiazole ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Palladium, copper, and nickel catalysts for coupling reactions.

Major Products

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Benzamides: Nucleophilic substitution reactions yield various substituted benzamides.

Scientific Research Applications

3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring and benzamide moiety can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide
  • 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-triazol-2-yl]benzamide

Uniqueness

Compared to similar compounds, 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibits unique properties due to the presence of the oxadiazole ring, which imparts distinct electronic and steric characteristics. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 862809-17-4) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16N4O4
  • Molecular Weight : 364.35 g/mol
  • Structure : The compound features a nitro group and an oxadiazole moiety that are integral to its biological activity.

Cytotoxic Effects

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • A549 Human Lung Adenocarcinoma Cells : The compound demonstrated significant cytotoxicity comparable to that of cisplatin. The IC50 values indicate effective inhibition of cell proliferation at low concentrations.
  • C6 Rat Glioma Cells : Similar to its effects on A549 cells, the compound exhibited potent cytotoxicity without causing toxicity to normal NIH/3T3 mouse embryonic fibroblast cells.
Cell LineIC50 Value (µM)Comparison to Cisplatin
A54910Comparable
C612Comparable

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of MMP-9 : It has been identified as one of the most effective inhibitors of matrix metalloproteinase-9 (MMP-9), which plays a crucial role in tumor invasion and metastasis.
  • Nitroreductase Activation : The compound may undergo reduction by nitroreductases in hypoxic tumor environments, leading to the release of cytotoxic metabolites that selectively target cancer cells .

Study 1: Antitumor Efficacy

In a controlled study examining the antitumor efficacy of various nitrobenzamide derivatives, this compound was shown to have a higher potency against PC3 prostate cancer cells compared to other tested compounds. This was attributed to its favorable interaction with nitroreductase enzymes .

Study 2: Selective Cytotoxicity

Another investigation focused on the selective cytotoxicity of this compound revealed that it effectively inhibited the growth of cancer cells while sparing normal cells. This selectivity is critical for reducing side effects in cancer therapies and enhancing overall treatment efficacy.

Q & A

Q. What are the key steps and reaction conditions for synthesizing 3-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?

The synthesis involves:

  • Oxadiazole ring formation : Cyclization of acylhydrazides with carbon disulfide in basic media (e.g., potassium hydroxide) under reflux conditions .
  • Coupling reactions : Amide bond formation between the oxadiazole intermediate and nitrobenzoyl derivatives using coupling agents (e.g., DCC or EDC) in anhydrous solvents like dichloromethane .
  • Tetrahydronaphthalene incorporation : Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling for introducing the tetrahydronaphthalene moiety, requiring palladium catalysts and controlled temperatures . Note: Reaction purity is enhanced via column chromatography, with yields optimized by adjusting solvent polarity and reaction time .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via 1H^1H- and 13C^{13}C-NMR chemical shifts (e.g., nitro group resonance at δ ~8.5 ppm in 1H^1H-NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns to rule out side products .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In vitro enzyme inhibition : Screen against target enzymes (e.g., kinases or oxidoreductases) using fluorescence-based assays. IC50_{50} values are calculated via dose-response curves .
  • Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293 or HepG2) to determine selectivity indices .
  • Solubility and stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Systematically modify the nitro group (e.g., replace with cyano or trifluoromethyl) and oxadiazole substituents to assess effects on target binding .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., oxadiazole oxygen) and hydrophobic regions (tetrahydronaphthalene) .
  • Crystallography : Co-crystallize the compound with its target protein (if available) to guide rational design .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

  • ADMET prediction : Utilize SwissADME or ADMETLab to estimate permeability (LogP), bioavailability, and cytochrome P450 interactions .
  • Molecular dynamics simulations : Simulate ligand-receptor binding stability (e.g., GROMACS) to prioritize derivatives with prolonged target residence times .
  • Docking studies : AutoDock Vina or Glide can predict binding modes and affinity scores for virtual screening .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Bioavailability analysis : Compare plasma exposure (AUC) via LC-MS/MS to identify absorption limitations .
  • Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to detect active or toxic metabolites that may explain efficacy gaps .
  • Formulation optimization : Test nanoemulsions or prodrug strategies to enhance solubility and tissue penetration .

Q. What strategies are effective in elucidating the compound’s mechanism of action?

  • Chemical proteomics : Employ affinity-based pull-down assays with biotinylated analogs to identify cellular targets .
  • CRISPR-Cas9 knockout : Validate target relevance by comparing compound activity in wild-type vs. gene-edited cell lines .
  • Transcriptomics : RNA-seq analysis post-treatment can reveal downstream pathways (e.g., apoptosis or oxidative stress) .

Methodological Considerations

Q. How can researchers mitigate synthetic challenges, such as low yields in oxadiazole formation?

  • Microwave-assisted synthesis : Reduce reaction time and improve cyclization efficiency via controlled microwave irradiation .
  • Catalytic optimization : Screen Lewis acids (e.g., ZnCl2_2) to enhance ring-closure kinetics .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • 2D NMR (COSY, HSQC) : Differentiate overlapping proton environments (e.g., aromatic vs. oxadiazole protons) .
  • Variable-temperature NMR : Suppress signal broadening caused by dynamic processes (e.g., amide rotation) .

Q. How to design dose-ranging studies for in vivo toxicity evaluation?

  • OECD guidelines : Follow Test No. 423 (acute oral toxicity) and No. 407 (repeated-dose 28-day study) for tiered testing .
  • Biomarker monitoring : Track liver/kidney function markers (ALT, creatinine) and histopathology post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.